molecular formula C11H10N2OS2 B2470839 3-(methylthio)-N-(thiazol-2-yl)benzamide CAS No. 896341-36-9

3-(methylthio)-N-(thiazol-2-yl)benzamide

Cat. No.: B2470839
CAS No.: 896341-36-9
M. Wt: 250.33
InChI Key: WVORSINDUAPSQI-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(thiazol-2-yl)benzamide: is an organic compound that features a benzamide core substituted with a methylthio group at the 3-position and a thiazolyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylthio)-N-(thiazol-2-yl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylthio group in 3-(methylthio)-N-(thiazol-2-yl)benzamide can undergo oxidation to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the thiazolyl group, yielding 3-(methylthio)benzamide.

    Substitution: The thiazolyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of 3-(methylthio)benzamide.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: 3-(methylthio)-N-(thiazol-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzamide core can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 3-(methylthio)-N-(benzothiazol-2-yl)benzamide
  • 3-(methylthio)-N-(thiazol-4-yl)benzamide
  • 3-(methylthio)-N-(thiazol-5-yl)benzamide

Comparison:

  • 3-(methylthio)-N-(benzothiazol-2-yl)benzamide: This compound has a benzothiazolyl group instead of a thiazolyl group, which may result in different biological activities and chemical reactivity.
  • 3-(methylthio)-N-(thiazol-4-yl)benzamide: The position of the thiazolyl group can influence the compound’s binding affinity and specificity towards molecular targets.
  • 3-(methylthio)-N-(thiazol-5-yl)benzamide: Similar to the previous compound, the position of the thiazolyl group affects the compound’s properties and potential applications.

Properties

IUPAC Name

3-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-15-9-4-2-3-8(7-9)10(14)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORSINDUAPSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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